molecular formula C12H12FNO3 B15335069 Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate

Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B15335069
M. Wt: 237.23 g/mol
InChI Key: KDSLHBAUBPYKSE-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate is a fluorinated aromatic ester featuring a pyrrolidinone substituent. This compound combines a benzoate backbone with a fluorine atom at the meta position and a 2-oxopyrrolidin-1-yl group at the para position. Its molecular weight and melting point (if synthesized) would depend on the substituents’ electronic and steric effects.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H12FNO3/c1-17-12(16)8-4-5-10(9(13)7-8)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3

InChI Key

KDSLHBAUBPYKSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidinone moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fluorine substitution and pyrrolidinone ring. Below is a comparison with analogous benzoate derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
Methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate 3-F, 4-(2-oxopyrrolidin-1-yl) ~263.25 (calculated) Not reported Potential kinase inhibitor scaffold
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate 2,4-OH; 3,6-CH3 ~196.20 Not reported α-Glucosidase inhibition
Methyl 2-chlorobenzoate 2-Cl 170.59 22–24 Synthetic intermediate
Benzyl benzoate Benzyl ester 212.24 18–20 Fragrance, insect repellent
5-Fluoro-4-(3-oxo-triazolo-oxazinyl)benzoic acid 5-F; triazolo-oxazine 407.30 Not reported Pharmaceutical intermediate

Key Observations :

Fluorine Substitution: The fluorine atom in this compound likely increases electronegativity and lipophilicity compared to non-fluorinated analogs like benzyl benzoate. This could enhance membrane permeability, a trait critical for drug candidates .

Pyrrolidinone vs. Other Heterocycles: The 2-oxopyrrolidin-1-yl group introduces a five-membered lactam ring, which may improve binding affinity to biological targets (e.g., enzymes or receptors) due to hydrogen-bonding capabilities. This contrasts with the triazolo-oxazine ring in the compound from , which offers different steric and electronic properties .

Ester Group Variations :

  • Methyl esters (e.g., methyl 2,4-dihydroxy-3,6-dimethyl benzoate) are smaller and more hydrolytically stable than benzyl esters (e.g., benzyl benzoate), which are prone to enzymatic cleavage .

Biological Activity: While methyl 2,4-dihydroxy-3,6-dimethyl benzoate shows α-glucosidase inhibition (relevant for diabetes management), the fluorinated pyrrolidinone benzoate’s activity remains speculative but aligns with kinase inhibitor motifs seen in similar fluorinated heterocycles .

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